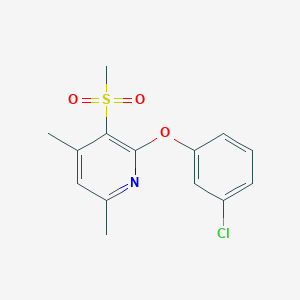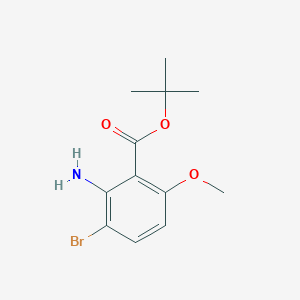![molecular formula C21H26ClN3O2S B2406102 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane CAS No. 1384565-31-4](/img/structure/B2406102.png)
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane, also known as BPU, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPU belongs to the class of spirocyclic compounds, which are characterized by a unique molecular structure that confers specific biological properties. BPU has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies.
実験室実験の利点と制限
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has several advantages for lab experiments, including its potent anticancer activity and low toxicity in normal cells. However, this compound is a challenging compound to produce, requiring specialized equipment and expertise. In addition, the exact mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for 1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane research. One area of research is the optimization of the synthesis method for this compound, making it more efficient and cost-effective to produce. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective anticancer agents. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, with the ultimate goal of developing new cancer therapies.
合成法
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 6-chloropyridin-3-amine, which is then reacted with benzyl chloride to form the benzylated derivative. The benzylated derivative is then reacted with the sulfonyl chloride to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging compound to produce.
科学的研究の応用
1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In vitro studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-benzyl-4-(6-chloropyridin-3-yl)sulfonyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-20-10-9-19(15-23-20)28(26,27)25-14-13-24(16-18-7-3-1-4-8-18)21(17-25)11-5-2-6-12-21/h1,3-4,7-10,15H,2,5-6,11-14,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUIXBQUEBJIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)S(=O)(=O)C4=CN=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-4-[2-(vinyloxy)ethoxy]benzaldehyde](/img/structure/B2406020.png)
![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)
![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)
![3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2406026.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)

![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)